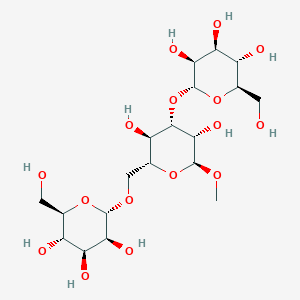
Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the isoxazole ring in various compounds has been associated with significant pharmacological properties, making them valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where the alkyne acts as a dipolarophile and the nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs eco-friendly and cost-effective synthetic strategies. These methods aim to minimize waste and reduce the use of toxic reagents. For instance, microwave irradiation has been used to accelerate the reaction time and improve yields .
化学反応の分析
Types of Reactions
Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the substituents attached to it.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various biological targets, such as enzymes or receptors, leading to modulation of their activity. This interaction can result in therapeutic effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate
- 3,5-disubstituted isoxazoles
Uniqueness
Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The butyl group attached to the phenyl ring can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
ethyl 5-(4-butylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-3-5-6-12-7-9-13(10-8-12)15-11-14(17-20-15)16(18)19-4-2/h7-11H,3-6H2,1-2H3 |
InChIキー |
ODMZEZMEQKHEKB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)



![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)


![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)
